Product packaging for Isopropyldimethylchlorosilane(Cat. No.:CAS No. 3634-56-8)

Isopropyldimethylchlorosilane

Cat. No.: B1588863
CAS No.: 3634-56-8
M. Wt: 136.69 g/mol
InChI Key: YCXVDEMHEKQQCI-UHFFFAOYSA-N
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Description

Contextual Significance of Organosilane Chemistry

Organosilane chemistry is a cornerstone of modern materials science and chemical synthesis, primarily due to the unique nature of the silicon-carbon (Si-C) bond. zmsilane.comwikipedia.org These compounds act as versatile molecular bridges, effectively connecting organic and inorganic materials. dakenchem.com The Si-C bond is longer and weaker than a typical carbon-carbon bond, yet it provides considerable stability. wikipedia.org This duality is central to their utility. The silicon atom can form strong, durable bonds with inorganic substrates like glass and metals, while the organic functional groups can interact with organic polymers and molecules. dakenchem.comresearchgate.net

Historical Perspectives on Chlorosilane Utilization in Academic Endeavors

The field of organosilicon chemistry owes much of its foundation to the pioneering work of English chemist Frederic Kipping in the early 20th century. Kipping utilized Grignard reagents to synthesize alkylsilanes and arylsilanes, laying the groundwork for the study of these novel compounds. wikipedia.org However, it was in the post-World War II era that the need for organofunctional silanes spurred significant advancements. mdpi.com

A pivotal development was the invention of hydrosilylation in the mid-1940s, a process involving the addition of a silicon-hydride bond across an unsaturated bond. mdpi.com Researchers like Eugene G. Rochow at General Electric and teams at Union Carbide made significant contributions, developing catalytic methods for producing alkyl and alkenyl halosilanes. wikipedia.orgmdpi.com These newly synthesized chlorosilanes and their derivatives were novel materials at the time and were widely distributed to academic and industrial research institutions for investigation into their properties and potential applications. mdpi.com This dissemination fueled academic exploration into the reactivity of the Si-Cl bond and the utility of chlorosilanes as precursors for silicones and as silylating agents for organic synthesis, establishing them as fundamental tools in the academic chemist's repertoire. wikipedia.orgdtic.mil

Current Research Trajectories and Future Directions for Isopropyldimethylchlorosilane

Current research on this compound is concentrated on its application as a specialized silylating agent, particularly for creating silyl (B83357) ethers that serve as protecting groups in complex organic synthesis and for the surface modification of advanced materials.

As a Protecting Group: In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. organic-chemistry.org Silyl ethers are among the most widely used protecting groups for alcohols. fishersci.caresearchgate.net this compound is used to introduce the isopropyldimethylsilyl (IPDMS) group. The steric bulk and electronic characteristics of the substituents on the silicon atom determine the stability of the resulting silyl ether and the conditions required for its removal. thermofishersci.in The IPDMS group offers a specific level of stability, allowing for selective protection and deprotection strategies, which are critical in the synthesis of complex natural products and pharmaceuticals. numberanalytics.com

In Surface Modification of Nanomaterials: A significant and growing area of research involves the use of this compound to alter the surface properties of nanocellulose. mdpi.com Cellulose (B213188), an abundant biopolymer, can be processed into cellulose nanocrystals (CNCs) and cellulose nanofibrils (CNFs), which have excellent mechanical properties but are highly hydrophilic. researchgate.netitb.ac.id This hydrophilicity limits their dispersion in nonpolar organic solvents and hydrophobic polymer matrices. mdpi.com

Researchers have successfully used this compound to perform surface silylation on cellulose microfibrils. researchgate.netsemanticscholar.org This chemical modification attaches hydrophobic IPDMS groups to the surface hydroxyls of the nanocellulose. researchgate.netmdpi.com Studies have shown that under mild conditions, the silylated nanofibrils retain their morphology but can be effectively dispersed in organic solvents like methyl oleate, forming stable, non-flocculating suspensions. researchgate.netacs.orgacs.org This breakthrough opens future directions for the development of advanced bionanocomposites, where modified nanocellulose can act as a reinforcing agent in a wide range of polymers to create sustainable, high-performance materials. semanticscholar.org Further research is exploring the rheological properties of these suspensions and their application in fabricating functional materials and films. mdpi.comacs.org

Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₅H₁₃ClSi chembk.comchembk.comchemsrc.comchemicalbook.com
Molecular Weight 136.7 g/mol chemsrc.comchemicalbook.comfluorochem.co.uk
CAS Number 3634-56-8 chembk.comchemicalbook.comfluorochem.co.uk
Appearance Colorless to light yellow/orange liquid chembk.comchemicalbook.com
Boiling Point 109-112 °C chembk.comchembk.comchemicalbook.com
Density ~0.878 g/mL at 20 °C chembk.comchembk.comchemicalbook.com
Flash Point 15 °C (59 °F) chemsrc.comchemicalbook.comfluorochem.co.uk
Refractive Index ~1.416 (at 20 °C) chemicalbook.comlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClSi B1588863 Isopropyldimethylchlorosilane CAS No. 3634-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-dimethyl-propan-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClSi/c1-5(2)7(3,4)6/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXVDEMHEKQQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408351
Record name Dimethylisopropylchlorosilane
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Molecular Weight

136.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3634-56-8
Record name Chlorodimethyl(1-methylethyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3634-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylisopropylchlorosilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro-isopropyl-dimethylsilane
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Advanced Synthetic Methodologies for Isopropyldimethylchlorosilane

Modern Preparative Routes and Optimization Strategies

The synthesis of isopropyldimethylchlorosilane can be achieved through several routes, each with distinct advantages and challenges. Key industrial and laboratory methods include the direct process, Grignard synthesis, and hydrosilylation, with ongoing research focused on optimizing these pathways.

Catalyst Development in this compound Synthesis

Catalyst choice is paramount in directing the efficiency and selectivity of synthetic routes to this compound.

Hydrosilylation offers a more targeted synthesis. This method involves the addition of a Si-H bond across an alkene, such as the reaction of dimethylchlorosilane with propene. This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being classical choices. researchgate.net However, research has expanded to include a variety of metals such as rhodium, ruthenium, nickel, and cobalt to improve cost-effectiveness and control over selectivity. rsc.orged.ac.ukkit.edu

For silane (B1218182) redistribution reactions , where less valuable silanes are converted into more useful ones, Lewis acids are the catalysts of choice. google.com Strong Lewis acids like aluminum chloride (AlCl₃) can effectively catalyze the exchange of alkyl and chloro groups between different silane molecules, allowing for the synthesis of specific target compounds from a mixture of silane byproducts. google.comoup.comwikipedia.org

Synthetic RoutePrimary CatalystCommon Promoters/Co-catalystsTypical Reaction Conditions
Müller-Rochow Direct ProcessCopper (Cu)Zinc (Zn), Tin (Sn), Antimony (Sb)250-350°C, Gas-Solid Phase uni-wuppertal.deacs.org
HydrosilylationTransition Metals (Pt, Rh, Co, Ni)Ligands (e.g., phosphines)Room temperature to 120°C kit.edusci-hub.box
Grignard SynthesisN/A (Reagent-based)Additives like LiCl ("turbo-Grignards")Room temperature, Ether solvents gelest.com
Silane RedistributionLewis Acids (e.g., AlCl₃)Solid supportsRoom temperature to elevated temperatures google.comoup.com

Ligand Design for Enhanced Synthetic Efficiency

In the context of this compound synthesis, ligand design is most relevant to the hydrosilylation route. Ligands are molecules that bind to the central metal atom of a catalyst and are crucial for tuning its activity, stability, and selectivity. libretexts.org

It is important to note that the concept of ligand design as understood in homogeneous catalysis is less applicable to the heterogeneous Müller-Rochow direct process, where catalysis occurs on a solid surface. wikipedia.org In that system, catalyst performance is modulated by the composition of the solid contact mass, including metallic promoters, rather than by soluble organic ligands. uni-wuppertal.de

Regioselective and Stereoselective Synthesis Approaches to this compound

Stereoselectivity is not a consideration in the synthesis of this compound as the molecule is achiral and does not possess any stereocenters. However, regioselectivity is a critical aspect, particularly for the hydrosilylation synthesis route.

When dimethylchlorosilane (HSiMe₂Cl) is added to propene (CH₃CH=CH₂), two possible regioisomers can be formed:

Markovnikov addition: The silicon atom adds to the internal, more substituted carbon (C2), yielding the desired This compound .

Anti-Markovnikov addition: The silicon atom adds to the terminal, less substituted carbon (C1), yielding n-propyldimethylchlorosilane.

The outcome of the reaction is highly dependent on the catalyst system employed. libretexts.org While classical platinum catalysts often yield the linear anti-Markovnikov product, significant research has been dedicated to developing catalysts that favor the branched Markovnikov product. researchgate.netlibretexts.org Certain cobalt and nickel catalysts, for instance, have shown excellent Markovnikov selectivity for the hydrosilylation of unactivated alkenes. ed.ac.ukkit.edu The choice of metal center and the associated ligands can invert the selectivity. For example, studies on cobalt-catalyzed hydrosilylation have shown that minor modifications to the ligand structure can switch the product from predominantly Markovnikov to anti-Markovnikov. ed.ac.uk This catalyst-controlled regioselectivity is a powerful tool for synthesizing the specific isomer required. acs.orgrsc.org

Catalyst SystemAlkene SubstratePredominant ProductSelectivity Type
Platinum (e.g., Karstedt's)Alkyl AlkenesLinear AlkylsilaneAnti-Markovnikov researchgate.net
Palladium-MOP LigandsStyreneBranched (α-silyl)Markovnikov libretexts.org
Cobalt-Bisiminopyridine ComplexesAlkyl AlkenesRegiodivergent (Ligand-dependent)Markovnikov or Anti-Markovnikov ed.ac.ukrsc.org
Iron-Amine-iminopyridine ComplexesAlkyl AlkenesBranched AlkylsilaneMarkovnikov rsc.org

Green Chemistry Principles in this compound Production

Applying green chemistry principles to chemical manufacturing aims to reduce waste, minimize energy consumption, and use less hazardous materials. These principles are highly relevant to the synthesis of organosilanes.

Atom Economy Maximization in Chlorosilane Synthesis

Atom economy is a measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the desired product. langholmandcanonbieschools.dumgal.sch.ukiaea.org An ideal reaction has 100% atom economy, where all reactant atoms are converted into the final product with no byproducts. libretexts.org

Different synthetic routes to this compound exhibit vastly different atom economies:

Hydrosilylation: The addition of dimethylchlorosilane to propene is an addition reaction. Theoretically, it has an atom economy of 100% as all atoms from both reactants are incorporated into the single final product. This makes it a highly desirable route from a green chemistry perspective.

Grignard Synthesis: The reaction of isopropylmagnesium chloride with dimethyldichlorosilane produces magnesium chloride (MgCl₂) as a stoichiometric byproduct. This significantly lowers the atom economy.

Synthetic RouteReaction EquationDesired Product (MW)Total Reactant MWTheoretical Atom Economy
HydrosilylationC₃H₆ + HSi(CH₃)₂Cl → (CH₃)₂CHSi(CH₃)₂Cl136.70 g/mol42.08 + 94.62 = 136.70 g/mol100%
Grignard SynthesisC₃H₇MgCl + Si(CH₃)₂Cl₂ → (CH₃)₂CHSi(CH₃)₂Cl + MgCl₂136.70 g/mol102.85 + 129.06 = 231.91 g/mol58.9%

Solvent Minimization and Replacement in this compound Reactions

The choice of solvent is a key consideration in green chemistry, as solvents often contribute the largest proportion of mass to a non-bulk chemical process and are a major source of waste and energy consumption.

Solvent-Free Reactions: The ideal green approach is to eliminate solvents entirely. bohrium.com The Müller-Rochow process is a gas-solid reaction and is largely solvent-free. uni-wuppertal.de Many hydrosilylation reactions can also be performed "neat" (without solvent), especially at an industrial scale, which is a significant environmental advantage. sci-hub.boxsemanticscholar.orgrsc.org

Solvent Use in Other Methods: The Grignard synthesis traditionally requires the use of ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). gelest.comwikipedia.org These are volatile, flammable, and pose safety and environmental hazards. Research into greener solvents is ongoing, with some studies exploring the use of bio-derived solvents like Cyrene as potential replacements for traditional dipolar aprotic solvents in various organic reactions. encyclopedia.pub

Silane Redistribution reactions catalyzed by Lewis acids may be carried out in non-polar hydrocarbon solvents or potentially neat, depending on the physical state of the reactants and the reaction conditions.

The trend in modern chemical synthesis is to move towards solvent-free conditions or to replace hazardous solvents with safer, more environmentally benign alternatives whenever feasible. dntb.gov.ua

Waste Prevention and Byproduct Reduction in this compound Manufacturing

The manufacturing of chlorosilanes, including this compound, inherently generates byproducts and waste streams that require careful management to minimize environmental impact and improve economic efficiency. googleapis.com A significant portion of waste originates from the "direct process," the primary industrial method for producing methylchlorosilanes, which involves the reaction of methyl chloride with silicon. osti.gov This process yields a mixture of products and byproducts, including distillation residues and off-specification materials. googleapis.com

Strategies for waste prevention and byproduct reduction focus on several key areas:

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst composition can significantly influence product selectivity, thereby minimizing the formation of undesirable byproducts. The use of specific catalysts and promoters can steer the reaction towards the desired chlorosilane. encyclopedia.pub

Byproduct Valorization: Instead of treating byproducts as waste, methods are being developed to convert them into valuable materials. For instance, byproduct streams from methylchlorosilane production can be treated to recover residual silanes. google.com One such process involves contacting the byproduct stream with hydrogen chloride in the presence of a chlorination catalyst to convert low-boiling hydrosilanes into chlorosilanes, which can then be adsorbed using activated carbon. google.com This not only reduces waste but also recovers valuable silicon and chloride. osti.gov

Waste Treatment and Recycling: For waste streams that cannot be directly valorized, treatment processes are employed to reduce their environmental impact. Hydrolysis is a common method to treat chlorosilicon compounds, converting them into a more stable siloxane gel that is easier to handle for disposal or further processing. googleapis.com This greatly reduces the chlorine content prior to disposal. googleapis.com Additionally, there is a focus on creating closed-loop systems where byproducts like silicon tetrachloride can be recycled back into the production process by reducing them to trichlorosilane. mdpi.com

Pollution Prevention Mindset: A fundamental shift in approach involves viewing waste not as an unavoidable outcome but as an indication of process inefficiency. nh.gov This encourages the redesign of processes to be inherently less wasteful through strategies like material substitution and process simplification. nh.gov

Table 1: Byproduct and Waste Reduction Strategies in Chlorosilane Manufacturing

Strategy Description Key Findings & Research Insights
Byproduct Conversion Treatment of byproduct streams to convert residual silanes into more easily separable forms. A two-step process involving chlorination of low-boiling hydrosilanes followed by adsorption on activated carbon allows for the recovery of essentially all silanes from a byproduct stream. google.com
Waste Hydrolysis Reaction of chlorosilicon waste streams with water to form a solid siloxane gel. This process effectively reduces the chlorine content of the waste, making it easier to handle and dispose of. googleapis.com It is a key strategy for managing diverse byproduct streams from commercial silicone plants. googleapis.com
Byproduct Recycling Conversion of major byproducts back into useful precursors. Silicon tetrachloride, a common byproduct, can be reduced to trichlorosilane, which can then be reintegrated into the silane synthesis process, creating a more circular and waste-free production cycle. mdpi.com
Industrial Symbiosis Utilizing the waste from one industrial process as a raw material for another. This approach reconfigures linear production processes into cyclical ones, reducing waste disposal costs and the need for virgin raw materials. ethz.ch

Direct Synthesis Methods and Alternatives to Chlorosilanes in Sustainable Chemistry

The cornerstone of industrial organosilicon chemistry is the Müller-Rochow direct process, discovered in the 1940s. encyclopedia.pubmdpi.com This process involves the reaction of an organic halide, such as methyl chloride, with elemental silicon in the presence of a copper catalyst to produce organochlorosilanes. encyclopedia.pubmdpi.com It is estimated that about 90% of silicone monomers are produced via this method. mdpi.com While highly effective, the reliance on chlorine is a significant drawback from a sustainability perspective, driving research into chlorine-free alternatives. mdpi.com

Direct Synthesis:

The direct synthesis process is a heterogeneous catalytic reaction that has been extensively studied. mdpi.com Key aspects include:

Catalysts: Copper-based catalysts are predominantly used, and their efficiency is influenced by factors like particle size and method of preparation. encyclopedia.pub

Reaction Mechanism: The process is believed to involve the formation of silylene-type species on the surface of the silicon-copper alloy. rsc.org

Alternative Reactants: Research has explored using reactants other than alkyl chlorides, such as hydrogen chloride in the presence of alkenes or alkynes, to directly synthesize functionalized organosilanes. rsc.org For instance, reacting metallic silicon and HCl with ethylene (B1197577) can produce ethyldichlorosilane. rsc.org

Alternatives to Chlorosilanes:

The development of chlorine-free synthetic routes is a major goal in sustainable silicon chemistry. mdpi.com Some promising alternatives include:

Direct Synthesis of Alkoxysilanes: Tetramethoxysilane can be synthesized by reacting silicon with methanol (B129727) over a copper catalyst. mdpi.com Alkoxysilanes are important industrial chemicals used in a wide range of materials. mdpi.com

Silylzinc Reagents: A direct synthesis of silylzinc reagents from silyl (B83357) halides has been developed, avoiding the use of pyrophoric silyllithium reagents. chemrxiv.orgrameshrasappan.com These solid silylzinc reagents are more stable and can be stored for longer periods. chemrxiv.orgrameshrasappan.com

Electroreductive Methods: Electrochemistry offers a way to generate silyl radicals from readily available chlorosilanes by cleaving the strong Si-Cl bond. nih.gov This method avoids the need for harsh reducing agents and can be used in various alkene silylation reactions. nih.gov

Hydrosilylation with Hydrosilanes: While traditionally relying on chlorosilane precursors, the use of hydrosilanes in catalysis is a significant area of research. nih.gov Metal-free catalytic methods are being developed to produce hydrosilanes from silyl chlorides using hydrogen gas. researchgate.net

Table 2: Comparison of Direct Synthesis Methods and Alternatives

Method Description Advantages Disadvantages/Challenges
Müller-Rochow Process Reaction of an alkyl chloride with silicon and a copper catalyst. encyclopedia.pubmdpi.com Cost-effective, high-volume production of organochlorosilanes. mdpi.com Relies on chlorine, generates byproducts. mdpi.com
Direct Synthesis with HCl/Alkene Reaction of metallic silicon, HCl, and an alkene/alkyne. rsc.org Direct route to functionalized organosilanes. rsc.org Selectivity can be an issue; requires careful control of reaction conditions. rsc.org
Direct Synthesis of Alkoxysilanes Reaction of silicon with an alcohol (e.g., methanol) over a catalyst. mdpi.com Chlorine-free route to valuable alkoxysilanes. mdpi.com May require higher temperatures than the traditional direct process.
Silylzinc Reagents from Silyl Halides Direct synthesis of silylzinc reagents avoiding silyllithium precursors. chemrxiv.orgrameshrasappan.com Milder, more practical, avoids pyrophoric reagents. chemrxiv.orgrameshrasappan.com May require specific coordinating ligands. chemrxiv.org
Electroreductive Silylation Generation of silyl radicals from chlorosilanes via electroreduction. nih.gov Transition-metal-free, uses readily available precursors. nih.gov Requires specialized electrochemical equipment.

Novel Synthetic Techniques and Process Intensification for this compound

Recent advancements in synthetic chemistry are focusing on creating more efficient, sustainable, and controlled methods for producing organosilanes like this compound. These efforts encompass the development of novel catalytic systems and the application of process intensification principles.

Novel Synthetic Techniques:

Hydrosilylation: This is a key reaction for forming Si-C bonds. Novel catalysts, including those based on platinum, are used to facilitate the addition of a Si-H bond across a double bond. researchgate.net For instance, the synthesis of novel fluoroalkyldichloromethyl silanes has been achieved through the hydrosilylation of C=C bonds. researchgate.net

Catalytic Cross-Coupling: Rhodium-catalyzed cross-coupling reactions between organozinc compounds and iodomethylsilanes provide a route to functionalized benzylsilanes. organic-chemistry.org This highlights the potential for developing specific catalytic systems for targeted silane synthesis.

Anionic Ring-Opening Polymerization (AROP): While primarily used for polysiloxanes, the principles of AROP are being adapted for more controlled synthesis. A novel initiator with a more stable H-Si-C motif has been developed to prevent side reactions and allow for the synthesis of well-defined heterotelechelic polymers. nih.gov

Electrochemical Synthesis: Electrochemistry is emerging as a powerful tool for activating strong bonds. The electroreductive activation of chlorosilanes allows for the synthesis of disilanes and oligosilanes under mild conditions, offering improved chemoselectivity compared to traditional methods like Wurtz coupling. osti.gov

Process Intensification (PI):

Process intensification aims to create smaller, cleaner, and more energy-efficient chemical processes by redesigning equipment and methods. scribd.comvapourtec.com Key principles of PI include maximizing reaction rates, ensuring uniform processing conditions, and integrating multiple operations into a single unit. scribd.comslideshare.net

For silane synthesis, PI can offer significant benefits:

Microreactors: These reactors have a high surface-area-to-volume ratio, which enhances heat and mass transfer, leading to better control over reactions, improved yields, and higher selectivity. scribd.com This can also improve the safety of certain reactions. vapourtec.com

Multifunctional Reactors: Combining reaction and separation steps, such as in reactive distillation, can lead to more compact and efficient processes. energy.gov

Alternative Energy Sources: The use of microwaves or ultrasound can provide alternative means of energy input, potentially leading to faster reactions and different product selectivities. slideshare.netenergy.gov Ultrasonication, for example, can be used to disintegrate and functionalize cellulose (B213188) for subsequent reactions. acs.org

Flow Chemistry: Continuous flow processes offer precise control over reaction parameters, reduce waste, and enhance safety, making them well-suited for the synthesis of fine chemicals. vapourtec.comijsetpub.com

Table 3: Novel Synthetic Techniques and Process Intensification Approaches

Technique/Approach Description Potential Application for this compound Synthesis
Novel Catalysis Development of new catalysts (e.g., Rhodium-based, frustrated Lewis pairs) for specific transformations. researchgate.netorganic-chemistry.org Could enable more selective and efficient synthesis from various precursors, potentially under milder conditions.
Electrochemical Synthesis Using electricity to drive chemical reactions, such as the reductive cleavage of Si-Cl bonds. nih.govosti.gov Offers a transition-metal-free route to activate chlorosilanes for subsequent reactions.
Microreactors Performing reactions in channels with micrometer dimensions. scribd.com Allows for precise control of reaction temperature and time, potentially improving yield and reducing byproducts in the synthesis of this compound.
Flow Chemistry Conducting reactions in a continuous stream rather than in a batch reactor. vapourtec.comijsetpub.com Enables safer and more scalable production with better process control and reduced waste generation.
Alternative Energy Sources Utilizing energy forms like microwaves or ultrasound to drive reactions. energy.govacs.org Could potentially accelerate reaction rates and offer alternative synthetic pathways.

Reactivity and Mechanistic Investigations of Isopropyldimethylchlorosilane

Elimination Reactions Facilitated by Isopropyldimethylchlorosilane

While primarily known for substitution reactions, chlorosilanes can participate in or facilitate elimination reactions, typically β-elimination, where a proton and a leaving group on adjacent atoms are removed to form a double bond. mgscience.ac.in In many cases involving halogenoalkanes, a strong base is used to induce elimination. cognitoedu.org this compound can be used to convert alcohols into good leaving groups, thereby facilitating subsequent elimination. For example, an alcohol can be converted to an isopropyldimethylsilylether. The silyloxy group can then be eliminated under certain conditions, although this is less common than using the corresponding silyl (B83357) triflate.

More directly, the reaction of certain substrates with a strong, non-nucleophilic base in the presence of this compound can lead to elimination. The chlorosilane acts as a "trap" for the leaving group, driving the reaction forward. The mechanism often involves the base removing a proton, with the resulting anion attacking the silicon atom, leading to the elimination of a silyloxy species and formation of an alkene. The stereochemistry of these reactions, like E2 eliminations, often requires an anti-periplanar arrangement of the proton and the leaving group. mgscience.ac.in

Radical Reactions and Pathways Involving this compound

Beyond ionic pathways, this compound can be involved in reactions proceeding through free-radical intermediates. wikipedia.org These reactions are typically initiated by heat, ultraviolet (UV) light, or a radical initiator. wikipedia.orgnumberanalytics.com The key step is the homolytic cleavage of a bond to form a radical. In the case of this compound, the Si-Cl bond or a C-H bond on the alkyl substituents could potentially undergo homolysis.

A common radical reaction is reductive dehalogenation. For instance, reacting a chlorosilane with a radical reducing agent like tri-n-butyltin hydride can lead to the formation of the corresponding hydrosilane (isopropyldimethylsilane). The reaction proceeds via a radical chain mechanism. libretexts.org Radical reactions often exhibit different selectivity compared to their ionic counterparts. masterorganicchemistry.com For example, radical cyclization reactions can be initiated where a radical center within a molecule adds intramolecularly to a multiple bond. numberanalytics.comlibretexts.org While specific studies focusing solely on the radical chemistry of this compound are not abundant, its behavior can be inferred from the well-established principles of radical reactions involving similar organosilicon compounds. wikipedia.org

Role of this compound as a Lewis Acid or Electrophile

The silicon atom in this compound is electron-deficient due to the high electronegativity of the attached chlorine atom. This makes the silicon atom an electrophilic center, meaning it is susceptible to attack by nucleophiles (Lewis bases). libretexts.org

A Lewis acid is defined as a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. wikipedia.org this compound functions as a Lewis acid by accepting an electron pair from a nucleophile, which can be the first step in a substitution reaction. vedantu.com For example, in a reaction with a Lewis base like pyridine, the nitrogen's lone pair can coordinate to the silicon atom. vedantu.com

While all Lewis acids are electrophiles, the terms are often used in slightly different contexts. "Electrophile" typically describes the role of the species within a reaction involving the formation of a new covalent bond, whereas "Lewis acid" can also describe the formation of a reversible adduct. libretexts.orgcurlyarrows.com The Lewis acidity of chlorosilanes is a key aspect of their reactivity, for example, in catalyzing certain reactions or in their interaction with carbonyl groups, where the silicon atom coordinates to the carbonyl oxygen. libretexts.orgwikipedia.org This interaction polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to attack by another nucleophile.

Kinetic Studies and Reaction Rate Analysis of this compound Transformations

The kinetic behavior of this compound in transformation reactions, particularly solvolysis, is a subject of interest in understanding the reactivity of organosilicon compounds. The rate of these reactions is significantly influenced by the steric and electronic nature of the substituents attached to the silicon atom. Due to the presence of the isopropyl group, this compound offers a case study for the impact of moderate steric bulk on reaction kinetics at the silicon center.

Detailed kinetic studies providing absolute rate constants for this compound are not extensively documented in publicly available literature. However, valuable insights can be drawn from comparative studies that analyze the relative reactivity of a series of triorganochlorosilanes.

Detailed Research Findings

A pivotal study in this area systematically measured the relative rates of solvolysis for a wide array of triorganochlorosilanes in 89 mol% aqueous dioxane at 25°C. oup.com This research provides a quantitative scale for the structural effects of various silyl groups on the reactivity towards nucleophilic displacement at the silicon atom. The solvolysis of these chlorosilanes produces hydrogen chloride, and the rate of this production can be monitored to determine the reaction kinetics. oup.com The reactions typically follow first-order kinetics with respect to the chlorosilane concentration. oup.com

The reactivity of chlorosilanes is largely governed by the steric hindrance at the silicon center and the electronic effects of the substituents. For nucleophilic substitution at silicon, which is the common mechanism for the solvolysis of chlorosilanes, the approach of the nucleophile (e.g., water or an alcohol) to the silicon atom is a critical step. ingentaconnect.com Larger, bulkier substituents impede this approach, thus slowing down the reaction rate.

In the case of this compound, the isopropyl group exerts a greater steric effect than a methyl or ethyl group, but less than a tert-butyl group. This is reflected in the relative rates of solvolysis. The study by Okamoto et al. (1992) provides a basis for quantifying this effect. oup.com While the specific entry for this compound is part of a larger dataset, the trend for related compounds demonstrates the impact of increasing alkyl substitution.

For instance, the progressive substitution of methyl groups with bulkier alkyl groups leads to a marked decrease in the solvolysis rate. The data in the following table, derived from the findings of Okamoto et al. (1992), illustrates the steric effect of alkyl groups on the relative rate of solvolysis of various triorganochlorosilanes compared to trimethylchlorosilane.

Silyl Group (R¹R²R³Si-)Relative Rate (log krel vs. Me₃SiCl)
EtSiMe₂-0.56
n-PrSiMe₂-0.64
i-PrSiMe₂-1.24
n-BuSiMe₂-0.68
i-BuSiMe₂-0.78
s-BuSiMe₂-1.42
t-BuSiMe₂-2.13
Et₂SiMe-1.22
i-Pr₂SiMe-3.05
Et₃Si-1.93
i-Pr₃Si-4.41

Data sourced from Okamoto et al., Chemistry Letters, 1992. oup.com

From this data, it is evident that the introduction of a single isopropyl group in place of a methyl group (comparing i-PrSiMe₂ to Me₃SiCl, for which log krel is 0 by definition) decreases the rate of solvolysis by a factor of approximately 101.24, or about 17 times. When a second isopropyl group is introduced (i-Pr₂SiMe), the rate decreases even more dramatically. The log krel value of -1.24 for this compound (i-PrSiMe₂Cl) places its reactivity between that of ethyldimethylchlorosilane (B1585045) (log krel = -0.56) and tert-butyldimethylchlorosilane (log krel = -2.13), which aligns with the expected trend based on steric hindrance. oup.com The additivity of steric effects is also noted, where the impact on the logarithm of the rate constant is roughly proportional to the number of substituted groups. oup.com

The mechanism of these solvolysis reactions for sterically hindered chlorosilanes is generally considered to be a bimolecular nucleophilic substitution (SN2-Si). ingentaconnect.com The solvent molecules play a crucial role, not only as nucleophiles but also in stabilizing the transition state. The rate of solvolysis is also dependent on the composition of the solvent, with more aqueous media generally leading to faster rates for less hindered silanes. oup.com

Applications of Isopropyldimethylchlorosilane in Advanced Organic Synthesis

Isopropyldimethylchlorosilane as a Selective Protecting Group for Hydroxyl Functionalities

The protection of hydroxyl groups is a critical aspect of multi-step organic synthesis, preventing unwanted reactions and enabling the selective modification of other functional groups. libretexts.orgorganic-chemistry.org this compound serves as a valuable reagent for this purpose, forming isopropyldimethylsilyl (IPDMS) ethers. Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and selective deprotection. tcichemicals.com

Formation of Isopropyldimethylsilyl Ethers: Reaction Conditions and Catalysis

The formation of isopropyldimethylsilyl ethers is typically achieved by reacting an alcohol with this compound in the presence of a base. libretexts.org This reaction proceeds via a nucleophilic substitution at the silicon center. libretexts.org

Commonly used bases include imidazole (B134444) and triethylamine, which serve to neutralize the hydrochloric acid generated during the reaction and to facilitate the formation of the alkoxide nucleophile. libretexts.org The choice of solvent is also crucial, with aprotic solvents like dimethylformamide (DMF) being frequently employed.

The general mechanism for the formation of a silyl ether involves the activation of the chlorosilane by the base, followed by nucleophilic attack of the alcohol. The reaction conditions can often be mild, allowing for the protection of sensitive substrates.

Several catalytic methods have also been developed to promote the silylation of alcohols. For instance, iodine has been shown to be an efficient and nearly neutral catalyst for the trimethylsilylation of alcohols with hexamethyldisilazane (B44280) (HMDS), a reaction that highlights the ongoing development of milder and more efficient silylation protocols. organic-chemistry.org While this specific example does not use this compound, the principle of using catalysts to facilitate silylation is broadly applicable.

Orthogonal Deprotection Strategies for Isopropyldimethylsilyl Ethers

A key advantage of using silyl ethers as protecting groups is the availability of various deprotection methods, which allows for their selective removal in the presence of other protecting groups—a concept known as orthogonal protection. bham.ac.uknumberanalytics.com The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom. total-synthesis.com Larger silyl ethers are generally more stable towards hydrolysis. total-synthesis.com

The deprotection of isopropyldimethylsilyl ethers can be achieved under different conditions, providing flexibility in a synthetic sequence. Common methods include:

Fluoride-based reagents: Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used reagent for cleaving silyl ethers. libretexts.orgthieme-connect.de The fluoride ion has a high affinity for silicon, leading to the formation of a stable silicon-fluoride bond and the release of the alcohol. thieme-connect.de The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF).

Acidic conditions: Silyl ethers can also be cleaved under acidic conditions. total-synthesis.com The rate of cleavage is dependent on the specific silyl group and the reaction conditions. For example, milder acidic conditions might selectively cleave a less hindered silyl ether while leaving a bulkier one intact. total-synthesis.com

Basic conditions: While generally more stable to basic conditions than to acidic or fluoride-based reagents, some silyl ethers can be removed under basic hydrolysis. total-synthesis.com

The ability to selectively deprotect one silyl ether in the presence of another is a powerful tool in complex synthesis. For instance, a less sterically hindered silyl ether like trimethylsilyl (B98337) (TMS) can often be removed under conditions that leave a more hindered group like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) unaffected. total-synthesis.com This principle of differential stability allows for sequential deprotection steps. bham.ac.uknumberanalytics.com

Chemoselective Protection in Polyfunctionalized Organic Molecules

In molecules containing multiple hydroxyl groups or other reactive functionalities, the selective protection of one specific group is a significant challenge. jocpr.comrsc.org this compound can be used for the chemoselective protection of hydroxyl groups, often favoring the less sterically hindered alcohol. organic-chemistry.org This selectivity is primarily driven by the steric bulk of the silylating agent.

The ability to selectively protect a primary alcohol in the presence of secondary or tertiary alcohols is a common requirement in the synthesis of complex natural products and pharmaceuticals. jocpr.com By carefully choosing the silylating agent and reaction conditions, a high degree of chemoselectivity can be achieved.

For example, in the synthesis of a complex molecule with multiple hydroxyl groups, a bulky silylating agent will preferentially react with the most accessible hydroxyl group. organic-chemistry.org This allows for the subsequent manipulation of the remaining, unprotected functional groups. The development of such chemoselective strategies is crucial for efficient and high-yielding synthetic routes. jocpr.comrsc.org

This compound in C-C Bond Formation Methodologies

While the primary role of this compound is as a protecting group, the resulting silyl ethers can participate in or influence carbon-carbon bond-forming reactions. The formation of C-C bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. sigmaaldrich.comnumberanalytics.com

The presence of a silyl ether can influence the stereochemical outcome of nearby reactions. Although direct participation of the isopropyldimethylsilyl group in C-C bond formation is not its primary application, its role in directing the stereoselectivity of such reactions is an important consideration in synthetic planning.

Utilization of this compound in Complex Molecule Synthesis

The synthesis of complex molecules, such as natural products and pharmaceuticals, often requires a sophisticated strategy involving the use of various protecting groups. lkouniv.ac.inox.ac.uk this compound, by providing the IPDMS protecting group, plays a crucial role in these multi-step syntheses. nih.gov

The strategic use of protecting groups allows chemists to orchestrate a sequence of reactions, ensuring that only the desired functional groups react at each step. nih.gov The choice of protecting group is critical and depends on its stability to the reaction conditions that will be employed in subsequent steps, as well as the ease of its selective removal. organic-chemistry.org

In the total synthesis of complex natural products, it is common to see multiple different protecting groups used to differentiate between similar functional groups. jocpr.com The IPDMS group, with its specific stability profile, can be an integral part of an orthogonal protecting group strategy, allowing for the selective unmasking of a particular hydroxyl group at a key stage in the synthesis. bham.ac.uk

This compound in Stereoselective Transformations

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical consideration in modern organic synthesis. wikipedia.org The steric and electronic properties of protecting groups can significantly influence the stereochemical course of a reaction.

The isopropyldimethylsilyl group, due to its steric bulk, can direct the approach of a reagent to a nearby reactive center, leading to the formation of a specific stereoisomer. This is a form of substrate-controlled stereoselectivity. york.ac.uk For example, in an aldol (B89426) reaction or a reduction of a ketone, the bulky silyl ether can block one face of the molecule, forcing the incoming reagent to attack from the less hindered face.

Furthermore, the development of catalytic asymmetric methods for the synthesis of chiral silyl ethers themselves is an emerging area of research. nih.gov While not directly involving this compound as the starting material in all cases, these studies highlight the growing importance of chiral silicon compounds in stereoselective synthesis.

Isopropyldimethylchlorosilane in Materials Science and Engineering

Surface Modification and Functionalization of Substrates with Isopropyldimethylchlorosilane

The chemical modification of material surfaces is crucial for tailoring their properties to specific applications, ranging from biomedical devices to microelectronics. matexcel.com this compound serves as a key reagent in this field, enabling the functionalization of various substrates through the formation of robust siloxane bonds. The process, known as silylation, involves the reaction of the Si-Cl group with surface hydroxyl (-OH) groups present on materials like silica (B1680970), glass, metal oxides, and certain polymers. This reaction covalently attaches the isopropyldimethylsilyl group to the surface, fundamentally altering its physical and chemical characteristics.

Polymer brushes are assemblies of polymer chains tethered by one end to a surface, creating a dense, functional layer. cmu.edu These structures are critical for applications in lubrication, biocompatibility, and colloidal stabilization. cmu.edu The "grafting from" approach is a powerful method for synthesizing high-density polymer brushes, where polymerization is initiated directly from the substrate surface. nih.gov

This compound can be used to create an intermediate layer that facilitates this process. The initial silylation of a substrate with a molecule containing both a chlorosilane group and a polymerization initiator allows for the creation of a self-assembled monolayer (SAM) of initiators. While this compound itself is not an initiator, its derivatives or co-reagents in a multi-step process can establish the necessary foundation for surface-initiated polymerization (SIP). uh.edu The density of these initiator sites, influenced by the packing of the silane (B1218182) molecules, directly impacts the grafting density of the resulting polymer brushes, which in turn governs their conformation and properties. tu-dresden.de

Table 1: Influence of Grafting Density on Polymer Brush Properties

Grafting Density Polymer Chain Conformation Resulting Surface Property
Low ("Mushroom" Regime) Coiled, minimal interaction between chains Properties dominated by the underlying substrate.

Silylation with this compound is a highly effective method for modifying the surface energy and wettability of substrates. The attachment of the nonpolar isopropyldimethylsilyl groups transforms a hydrophilic surface (e.g., glass or silica with abundant hydroxyl groups) into a hydrophobic one. The degree of hydrophobicity can be controlled by the reaction conditions, which determine the density of the grafted silane layer. This modification is critical for applications requiring water repellency, reduced protein adsorption, or controlled adhesion. nih.govnih.gov

Table 2: Research Findings on Surface Property Enhancement via Silylation

Substrate Surface Property Before Silylation Surface Property After Silylation with Alkylsilanes Key Finding
Glass/Silica Hydrophilic, high surface energy Hydrophobic, low surface energy Creation of a water-repellent surface suitable for self-cleaning applications. researchgate.net
Poly(dimethylsiloxane) (PDMS) Prone to nonspecific protein adsorption Reduced protein fouling, improved biocompatibility Surface functionalization can significantly enhance the performance of PDMS in microfluidic and biological applications. nih.gov

This compound can function as a coupling agent. Its chloro group reacts with the hydroxyl groups on the surface of inorganic fillers, forming a strong covalent bond. The organic groups (isopropyl and dimethyl) then face outward into the polymer matrix. While these specific groups are not reactive, they provide a hydrophobic and organophilic interface that improves the wetting and physical entanglement with the polymer matrix during processing. This enhanced interfacial adhesion leads to more efficient stress transfer from the matrix to the reinforcement, resulting in significantly improved mechanical properties and durability. researchgate.netnbinno.com

Table 3: Effect of Silane Coupling Agents on Composite Properties

Property Composite without Coupling Agent Composite with Silane Coupling Agent
Mechanical Strength Lower (poor stress transfer) Significantly higher tensile and flexural strength. nbinno.com
Water Resistance Poor (moisture ingress at interface) Improved due to hydrophobic interface. nbinno.com
Filler Dispersion Prone to agglomeration Improved, leading to more uniform material properties. nbinno.com

Integration of this compound into Polymeric Systems

Beyond surface modification, this compound is a valuable precursor for creating advanced bulk materials. By incorporating the isopropyldimethylsilyl moiety directly into polymer chains, materials with tailored thermal, mechanical, and chemical properties can be synthesized.

Organosilicon polymers, or silicones, are known for their unique properties, including high thermal stability and low-temperature flexibility. wiley-vch.de The synthesis of these materials often begins with reactive silane monomers, such as chlorosilanes. unt.edu this compound fits the general formula R₄₋ₙSiXₙ, where X is a reactive group (Cl). wiley-vch.de

It can be used to synthesize polymers and copolymers through several chemical pathways. For instance, reaction with organometallic reagents can lead to the formation of new silicon-carbon bonds, creating building blocks for more complex polymers. unt.edu Hydrolysis of the Si-Cl bond yields a silanol (B1196071) (isopropyldimethylsilanol), which can then undergo polycondensation reactions with other silanols to form polysiloxane chains. By controlling the stoichiometry and reaction conditions, this compound can be incorporated as a chain terminator to control molecular weight or as a comonomer to introduce specific side groups that modify the properties of the final polymer.

Hybrid materials merge the distinct properties of organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) into a single material with synergistic performance. d-nb.infonih.gov The use of functional silanes is a cornerstone of hybrid material development.

Integrating this compound into a polymer matrix, either through copolymerization or as a functional additive, results in an organic-inorganic hybrid. The incorporation of the inorganic isopropyldimethylsilyl groups can significantly enhance the material's properties. For example, the presence of silicon can improve thermal stability and flame retardancy. The bulky isopropyl group can increase the free volume within the polymer, affecting properties like gas permeability. Furthermore, these silicon-containing moieties can migrate to the surface, lowering the surface energy of the bulk material and imparting hydrophobic or release characteristics. d-nb.info This approach allows for the creation of high-performance materials for a wide range of applications, from advanced coatings to membranes. iaea.org

This compound: A Niche Molecule in Advanced Materials Research

While the broader family of organosilanes plays a crucial role in the development of advanced nanomaterials and surface coatings, specific research detailing the applications of this compound in this domain is not widely documented in publicly available scientific literature. Organosilanes, such as various chlorosilanes, are frequently employed to functionalize surfaces, imparting properties like hydrophobicity, adhesion promotion, and biocompatibility. They are integral to creating self-cleaning surfaces, protective coatings, and functionalized nanoparticles for a range of technological applications.

Typically, in materials science, compounds like trimethylchlorosilane (TMCS) and methyltrichlorosilane (B1216827) (MTCS) are extensively studied and utilized for surface modification. For instance, these compounds are used to create superhydrophobic coatings on various substrates by reacting with surface hydroxyl groups to form a stable, low-energy surface layer. This process is often combined with the use of nanoparticles, such as silica, to create hierarchical structures that enhance the hydrophobic effect.

Despite these theoretical possibilities, the scientific community has, to date, focused more extensively on other members of the chlorosilane family. Consequently, there is a lack of empirical data and detailed research findings to construct a comprehensive overview of this compound's specific role and performance characteristics in the field of materials science and engineering, particularly concerning advanced nanomaterials and surface coatings. Further research would be necessary to elucidate the potential advantages or unique properties that this compound might confer in these applications.

Computational Chemistry and Theoretical Modeling of Isopropyldimethylchlorosilane

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of silicon compounds due to its favorable balance of accuracy and computational cost. DFT studies allow for detailed exploration of potential energy surfaces, electronic properties, and reaction dynamics.

The primary reaction of interest for chlorosilanes is hydrolysis, a key step in the formation of silicones and in surface modification processes. DFT calculations have been instrumental in mapping the reaction pathways for the hydrolysis of various chlorosilanes. These studies reveal that the reaction is more complex than a simple nucleophilic substitution and is highly dependent on the reaction conditions, particularly the presence of water.

Theoretical investigations on analogous compounds like trimethylchlorosilane and other substituted chlorosilanes show that the hydrolysis mechanism can proceed through two primary pathways: one leading to retention of the stereochemical configuration at the silicon center, and another leading to inversion (a classic SN2-type mechanism).

The transition states in these reactions typically involve a pentacoordinate silicon intermediate, where the attacking water molecule coordinates to the silicon atom. The energy barrier for this process is significantly influenced by the participation of additional water molecules. A single water molecule reacting with a chlorosilane in the gas phase faces a relatively high activation energy barrier. However, the presence of a water cluster (e.g., a dimer or tetramer) provides a catalytic effect, creating a proton relay network that dramatically lowers the activation barrier by stabilizing the charge separation in the transition state.

For isopropyldimethylchlorosilane, the bulky isopropyl group is expected to exert a significant steric effect on the transition state. Compared to a methyl group, the isopropyl group increases steric hindrance around the silicon center. This steric crowding can influence the preferred angle of nucleophilic attack by water and may raise the activation energy compared to less hindered analogs like trimethylchlorosilane. DFT studies on various substituted chlorosilanes have shown a strong correlation between the activation energy and descriptors of steric effects, such as the Cl-Si-O bond angle in the transition state.

Table 1: Comparison of Calculated Activation Energies (Ea) for Chlorosilane Hydrolysis via Different Pathways (Illustrative Data Based on Analogous Systems)
ChlorosilaneReactant SystemPathwayCalculated Ea (kcal/mol)
H₃SiCl (prototype)Silane (B1218182) + H₂ORetention~23
H₃SiCl (prototype)Silane + (H₂O)₂Retention~16
(CH₃)₃SiCl (analog)Silane + (H₂O)₄Retention~15
(CH₃)₃SiCl (analog)Silane + (H₂O)₄Inversion~13
(CH₃)₂CH(CH₃)₂SiCl (this compound)Silane + (H₂O)₄Inversion (Predicted)>13 (due to steric hindrance)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the Si-C and Si-Cl bonds, which are the most readily ionizable electrons. The LUMO, conversely, would be an antibonding orbital (σ*) associated with the highly polar Si-Cl bond. Nucleophilic attack, such as by a water molecule, involves the interaction of the HOMO of the nucleophile (the lone pair on the oxygen atom) with the LUMO of the chlorosilane.

Table 2: Representative Frontier Molecular Orbital Energies and Properties Calculated via DFT (B3LYP Method) for Illustrative Molecules
ParameterMolecule A (Low Reactivity)Molecule B (High Reactivity)
E-HOMO (eV)-9.37-6.29
E-LUMO (eV)-0.55-1.81
HOMO-LUMO Gap (ΔE in eV)8.824.48
Chemical Hardness (η in eV)4.412.24
Chemical Potential (μ in eV)-4.96-4.05
Electrophilicity Index (ω in eV)2.793.65

Note: Values are illustrative, based on DFT calculations for various organic molecules, to demonstrate the concepts. A higher HOMO-LUMO gap indicates greater stability. growingscience.comdntb.gov.ua

Reactions involving chlorosilanes are almost invariably carried out in a solvent. The solvent can play a crucial role, moving beyond being an inert medium to actively participating in the reaction mechanism, especially in the case of protic solvents like water or alcohols. Computational models must account for these solvent effects to provide realistic predictions.

There are two primary approaches to modeling solvents:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged intermediates and transition states, thereby lowering activation energies.

Explicit Solvation Models: This method involves including a specific number of individual solvent molecules in the calculation. This is more computationally intensive but allows for the modeling of direct, specific interactions like hydrogen bonding between the solvent and the reactants. researchgate.net

For chlorosilane hydrolysis, a hybrid approach is often most effective, where a few explicit water molecules are included to model the direct proton-relay mechanism, and an implicit model is used to account for the bulk solvent environment. Studies consistently show that moving from a gas-phase calculation to a solvated model significantly reduces the calculated activation barriers for hydrolysis, bringing them more in line with experimental observations of rapid reaction rates.

Table 3: Conceptual Comparison of Calculated Activation Energies in Gas Phase vs. Solvated Systems for a Representative Silane Reaction
Computational ModelKey FeaturesRelative Activation Energy (Ea)
Gas PhaseNo solvent considered.High
Implicit Solvent (PCM/SMD)Models bulk electrostatic effects.Medium
Explicit Solvent (e.g., +4 H₂O molecules)Models specific hydrogen bonds.Low
Hybrid (Explicit + Implicit)Combines specific and bulk effects.Lowest

Molecular Dynamics Simulations Involving this compound

Molecular Dynamics (MD) simulations provide a way to study the time-evolution of molecular systems, offering insights into dynamic processes that are inaccessible through static DFT calculations. For systems involving this compound, MD is particularly useful for modeling the formation of self-assembled monolayers (SAMs) on surfaces like silica (B1680970) or cellulose (B213188).

In a typical MD simulation of surface silylation, a model of the substrate (e.g., a hydroxylated silica surface) is constructed. Molecules of this compound and any solvent are then added to the simulation box. Using a suitable force field (a set of equations that describes the potential energy of the system), the trajectories of all atoms are calculated over time.

These simulations can reveal critical information about the silylation process, such as:

The preferred orientation of the chlorosilane molecules as they approach the surface.

The dynamics of the hydrolysis reaction at the surface-liquid interface.

The subsequent condensation reaction between the resulting silanol (B1196071) and the surface hydroxyl groups.

The final structure of the monolayer, including molecular packing, tilt angle, and surface coverage.

Reactive force fields (e.g., ReaxFF) can be employed to model the bond-breaking and bond-forming events of hydrolysis and condensation directly within the MD simulation. semanticscholar.org Studies on similar alkylsilanes have shown that the length and branching of the alkyl chain significantly impact the kinetics of monolayer formation and the ultimate morphology of the surface coating. researchgate.net The bulky isopropyl group of this compound would likely lead to a lower packing density on the surface compared to a linear or less-branched silane.

Quantum Chemical Characterization of this compound Derivatives

Quantum chemical calculations are invaluable for predicting the spectroscopic properties of molecules, which aids in the characterization of reactants, intermediates, and products. The primary derivatives of this compound are its hydrolysis product, isopropyldimethylsilanol, and the corresponding silyl (B83357) ethers formed from reactions with alcohols or condensation on surfaces.

NMR Spectra Prediction: DFT methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si) with a high degree of accuracy. youtube.com By calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry, theoretical spectra can be generated. These predicted spectra are crucial for confirming the structure of newly synthesized derivatives and for assigning peaks in experimental spectra. For example, the calculated ²⁹Si chemical shift would be highly sensitive to whether the silicon atom is bonded to a chlorine atom, a hydroxyl group, or a siloxane (Si-O-Si) bridge.

IR Spectra Prediction: The vibrational frequencies and intensities of a molecule can also be calculated using DFT. This allows for the prediction of the infrared (IR) spectrum. These calculations help to assign vibrational modes observed experimentally. For instance, the hydrolysis of this compound could be monitored by observing the disappearance of the characteristic Si-Cl stretching frequency and the appearance of a broad O-H stretching band from the silanol product and a Si-O stretching band.

Predictive Modeling for Novel this compound Applications

Beyond elucidating fundamental properties, computational chemistry can be used to build predictive models for the performance of this compound in various applications. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate structural or quantum-chemical descriptors of molecules with their observed properties or activities.

For chlorosilanes, QSPR models have been successfully developed to predict reactivity. Studies have shown that the activation energy for hydrolysis correlates strongly with calculated descriptors such as:

The partial charge on the silicon atom.

The electrophilicity index of the molecule.

Steric descriptors derived from the molecular geometry (e.g., bond angles in the transition state).

By building such a model from a training set of known chlorosilanes, the reactivity of a new molecule like this compound can be predicted without the need for extensive DFT calculations of the entire reaction pathway. These predictive models can accelerate the design of novel silylating agents for specific applications, such as creating surfaces with tailored hydrophobicity or developing precursors for advanced materials, by allowing for rapid virtual screening of candidate molecules based on desired reactivity profiles.

Advanced Spectroscopic Characterization and Analytical Methodologies for Isopropyldimethylchlorosilane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of Isopropyldimethylchlorosilane Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds, including derivatives of this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure and connectivity of atoms.

Proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR are fundamental one-dimensional techniques that offer detailed structural information.

¹H NMR provides information about the hydrogen atoms in the molecule. For an this compound derivative where the chlorine has been substituted by an organic moiety, one would expect to see signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and the two methyl groups attached to the silicon (a singlet). The chemical shifts and coupling constants of these signals are diagnostic of the local electronic environment.

¹³C NMR reveals the carbon framework of the molecule. The spectrum would show distinct signals for the methyl carbons and the methine carbon of the isopropyl group, as well as the dimethylsilyl carbons. The chemical shifts are sensitive to the nature of the substituents on the silicon atom.

²⁹Si NMR is particularly valuable for organosilicon compounds, as it directly probes the silicon nucleus. aiinmr.com The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the four substituents attached to it, providing a clear indication of the silicon's chemical environment. huji.ac.ilpascal-man.com For this compound, the ²⁹Si chemical shift would be in a characteristic region for tetracoordinate silicon atoms bonded to carbon, and chlorine. For silyl (B83357) ethers derived from this compound, the substitution of the chloro group with an alkoxy group would cause a significant shift in the ²⁹Si signal. researchgate.net While ²⁹Si NMR is a powerful tool, it can be hampered by the low natural abundance (4.7%) and long relaxation times of the ²⁹Si nucleus, which can necessitate longer acquisition times or the use of sensitivity-enhancement techniques like DEPT. magritek.com

Table 1: Representative NMR Data for Isopropyldimethylsilyl Ethers Please note that the following data is illustrative and specific chemical shifts can vary based on solvent and other experimental conditions.

NucleusFunctional GroupChemical Shift (ppm) RangeMultiplicity
¹HSi-CH(CH₃)₂1.0 - 1.2Septet
¹HSi-CH(CH ₃)₂0.9 - 1.1Doublet
¹HSi-(CH₃)₂0.1 - 0.4Singlet
¹³CSi-C H(CH₃)₂15 - 20
¹³CSi-CH(C H₃)₂17 - 19
¹³CSi-(C H₃)₂-2 - 2
²⁹SiC₃Si-O15 - 30

To overcome the limitations of one-dimensional NMR and to probe more complex structures, advanced NMR techniques are employed.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are invaluable for establishing connectivity between atoms. libretexts.orgmdpi.com A ¹H-¹³C HETCOR experiment on an isopropyldimethylsilyl derivative would show correlations between the proton signals and the carbon signals of the directly attached carbons, confirming the assignments made in the 1D spectra.

Solid-State NMR : For this compound derivatives that are solid, solid-state NMR provides crucial information about the structure and dynamics in the solid phase. mdpi.comemory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si and provide information about the local environment and polymorphism in the crystalline or amorphous solid. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules and is highly effective for identifying functional groups and studying conformational isomers. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. northwestern.edu In the context of this compound and its derivatives, IR spectroscopy can be used to identify characteristic stretching and bending vibrations. For example, the Si-Cl stretch in this compound would appear in a specific region of the spectrum. Upon reaction and formation of a derivative, the disappearance of this band and the appearance of new bands (e.g., a Si-O stretch for a silyl ether) provides direct evidence of the chemical transformation.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. northwestern.edu While IR activity requires a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For organosilicon compounds, the Si-C and Si-Si bonds often give rise to strong Raman signals. Conformational studies of related chlorosilanes have been successfully performed using a combination of vibrational spectroscopy and theoretical calculations. nih.govlmaleidykla.lt

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Si-ClStretch450 - 650
Si-O (in silyl ethers)Stretch1000 - 1100
Si-CStretch600 - 800
C-H (alkyl)Stretch2850 - 3000

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. uab.edu It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.orgyoutube.com

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙), followed by fragmentation. Common fragmentation pathways for organosilanes include the loss of alkyl groups. A prominent peak would be expected from the loss of the isopropyl group, resulting in a [M - 43]⁺ fragment. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in the molecular ion and any chlorine-containing fragments, providing a clear signature for their presence.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of this compound Derivatives

For derivatives of this compound that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. bme.huacs.org This technique determines the precise arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. This detailed three-dimensional structural information is invaluable for understanding the steric and electronic properties of the molecule. While obtaining suitable crystals can be a challenge, the resulting data is considered the gold standard for molecular structure determination. nih.gov

Hyphenated Techniques in this compound Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, offering a powerful approach for the analysis of complex mixtures. asdlib.orgchemijournal.comlongdom.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. chemijournal.com A gas chromatograph separates the components of a mixture, which are then introduced into a mass spectrometer for detection and identification. This technique would be well-suited for analyzing reaction mixtures containing this compound and its derivatives, allowing for both the separation of products and impurities and their identification based on their mass spectra. nih.govwasson-ece.comresearchgate.netresearchgate.net The analysis of chlorosilanes by GC can be challenging due to their reactivity, often requiring specialized columns and inert systems. researchgate.netchromforum.org

Liquid Chromatography-Mass Spectrometry (LC-MS) : For less volatile or thermally labile derivatives, LC-MS is the hyphenated technique of choice. longdom.orgnih.gov The liquid chromatograph separates the components in the liquid phase, which are then ionized and analyzed by the mass spectrometer. This technique is particularly useful for the analysis of a wide range of organosilicon compounds. nih.gov

Environmental and Safety Considerations in Isopropyldimethylchlorosilane Research

Life Cycle Assessment of Isopropyldimethylchlorosilane Synthesis and Usage

A comprehensive Life Cycle Assessment (LCA) for a chemical compound evaluates the environmental impacts associated with all stages of its life, from raw material extraction through processing, manufacture, distribution, use, and disposal or recycling. rwth-aachen.de While a specific, detailed LCA for this compound is not extensively documented in public literature, its environmental profile can be inferred from assessments of similar chlorosilanes and the broader silicone production industry. researchgate.netsilicones.eu

The synthesis of this compound typically follows the direct process, reacting silicon metal with an alkyl halide. The life cycle begins with the energy-intensive production of silicon metal and the synthesis of reagents like methyl chloride. silicones.eu The manufacturing phase itself consumes significant energy and can contribute substantially to greenhouse gas emissions. silicones.eu A major contributor to the environmental impact of silicone production is the initial manufacturing of silicon metal, which accounts for a significant portion of the total greenhouse gas emissions. silicones.eu

Table 1: Estimated Environmental Hotspots in this compound Lifecycle

Lifecycle StageKey Contributing Factors to Environmental ImpactPotential Environmental Effects
Raw Material Acquisition Energy-intensive production of silicon metal. silicones.euHigh energy consumption, greenhouse gas emissions.
Synthesis of methyl chloride. silicones.euUse of petrochemical feedstocks.
Manufacturing/Synthesis High-temperature direct process reaction. osti.govSignificant energy consumption, potential for byproduct formation.
Distillation and purification. silicones.euEnergy use, generation of distillation residues.
Use Phase Use as a silylating agent in organic synthesis.Solvent use, energy for reactions, potential for volatile organic compound (VOC) emissions.
End-of-Life/Disposal Hydrolysis upon contact with moisture. hscpoly.comastm.orgFormation of hydrogen chloride (acidification), solid silica (B1680970) waste. hscpoly.comutilvtorprom.com
Incineration of waste streams. osti.govEnergy consumption, potential for dioxin formation if not properly controlled. osti.gov

A study on trichlorosilane, another key chlorosilane, highlights that different production methods (e.g., direct chlorination vs. the Siemens process) can have varying environmental impacts, suggesting that process optimization is crucial for minimizing the ecological footprint. researchgate.net

Strategies for Safer Handling and Waste Management in Laboratory and Industrial Settings

The high reactivity and hazardous nature of this compound mandate strict safety protocols for handling and comprehensive strategies for waste management. utilvtorprom.com Chlorosilanes are flammable, corrosive, and react violently with water, including atmospheric moisture. hscpoly.com

Safe Handling in Laboratories:

In a laboratory setting, handling this compound requires stringent adherence to safety procedures to minimize exposure risk.

Personal Protective Equipment (PPE): This is the first line of defense. Standard PPE includes safety goggles, a face shield, a lab coat, and gloves resistant to permeation by the chemical. lsu.edugatech.eduunc.edu Gloves should be inspected for any defects before use. lsu.edu

Engineering Controls: All work with this compound should be conducted within a certified laboratory hood to prevent the inhalation of vapors. unc.edu The area must be equipped with an eyewash station and a safety shower. unc.edu

Procedural Controls: Laboratory personnel should never work alone when handling highly reactive chemicals. unc.edu It is crucial to use the smallest quantity of the substance necessary for the experiment and to avoid contact with incompatible materials, especially water and moisture. gatech.edu All containers must be kept tightly closed and appropriately labeled. gatech.edu

Industrial Handling and Waste Management:

In industrial settings, the scale of operations amplifies the risks. Key strategies include:

Closed Systems: Utilizing closed-loop systems for transfer and reaction minimizes fugitive emissions and worker exposure.

Inert Atmosphere: Handling the compound under a dry, inert atmosphere (e.g., nitrogen) prevents premature hydrolysis. astm.org

Waste Treatment: Chlorosilane waste is hazardous and cannot be disposed of directly. utilvtorprom.com The primary methods for treatment include:

Hydrolysis: This is a common method for neutralizing chlorosilane waste. osti.govastm.org The waste is carefully reacted with water or an aqueous base (like lime slurry) to produce silica, siloxanes, and a salt solution. osti.govgoogle.com This process must be carefully controlled to manage the exothermic reaction and the release of hydrogen chloride gas. astm.orggoogle.com The resulting silica can be landfilled as a relatively inert solid. osti.govgoogle.com

Incineration: Chlorinated organic waste can be disposed of via high-temperature incineration. osti.gov However, this method is capital-intensive and requires advanced scrubbers to handle the acidic gases and fine silica dust produced during combustion. osti.gov Improper incineration can lead to the formation of harmful dioxins. osti.gov

Recycling and Recovery: More advanced strategies focus on recovering valuable components from the waste stream. Methods like distillation can be used to separate and recover unreacted chlorosilanes or other valuable silicon compounds from industrial residues. academax.com

Table 2: Comparison of Chlorosilane Waste Management Strategies

MethodDescriptionAdvantagesDisadvantages
Controlled Hydrolysis Reaction with water/aqueous base to form silica and HCl (which is neutralized). osti.govgoogle.comRelatively simple, low capital investment. osti.govDoes not recover silicon or chloride value; generates solid waste for landfill. osti.gov
Incineration High-temperature combustion. osti.govCan handle a variety of waste streams.Capital intensive, requires extensive off-gas treatment, potential for harmful byproducts. osti.gov
Distillation/Recovery Separation of valuable components from waste residues. Recovers valuable materials, reduces waste volume.Can be complex and energy-intensive.

Green Chemistry Solutions for Chlorosilane-Related Environmental Challenges

The principles of green chemistry offer a framework for mitigating the environmental and safety issues associated with chlorosilanes. Research is actively exploring more sustainable alternatives for silylation and silane (B1218182) synthesis.

Alternative Silylating Agents: One of the key green chemistry principles is the use of less hazardous chemicals. Hexamethyldisilazane (B44280) (HMDS) is often used as a milder silylating agent. Its reaction with alcohols produces ammonia (B1221849) as the only byproduct, which is less corrosive and easier to handle than hydrogen chloride. semanticscholar.org

Catalytic and Solvent-Free Reactions: The development of efficient catalysts can reduce energy consumption and improve reaction selectivity. For instance, H-β zeolite has been shown to catalyze the silylation of alcohols and phenols using HMDS under solvent-free conditions. semanticscholar.org The catalyst is reusable, adding to the sustainability of the process. semanticscholar.org Microwave-assisted, solvent-free procedures also represent a greener alternative for silylation reactions. researchgate.net

Chlorine-Free Synthesis Routes: A significant long-term goal is to develop direct synthesis methods that avoid the use of chlorine altogether. Research into the direct reaction of silicon with alcohols, such as methanol (B129727) or ethanol, in the presence of a copper catalyst can produce alkoxysilanes. mdpi.comresearchgate.net These compounds can serve as alternatives to chlorosilanes in many applications and their synthesis aligns better with the principles of green chemistry by avoiding chlorinated intermediates and byproducts. mdpi.com

Recyclable Reagents: Efforts are also being made to design silylating agents that can be easily recovered and recycled. By attaching silyl (B83357) groups to soluble polymers, it is possible to carry out a reaction and then separate the silyl byproduct through a biphasic liquid/liquid separation, allowing for the regeneration of the chlorosilane. acs.org

Table 3: Green Chemistry Approaches for Silylation

ApproachPrincipleExampleEnvironmental Benefit
Use of Safer Reagents Designing chemical products to be less toxic and hazardous.Using Hexamethyldisilazane (HMDS) instead of chlorosilanes. semanticscholar.orgByproduct is ammonia, which is less corrosive than HCl. semanticscholar.org
Catalysis Using catalytic reagents instead of stoichiometric ones.H-β zeolite for silylation with HMDS. semanticscholar.orgReduces waste, allows for catalyst recycling, enables milder reaction conditions. semanticscholar.org
Solvent-Free Conditions Eliminating or reducing the use of auxiliary substances.Microwave-assisted silylation without a solvent. researchgate.netReduces solvent waste and potential for VOC emissions.
Atom Economy Designing syntheses so that the final product contains the maximum proportion of the starting materials.Direct synthesis of alkoxysilanes from silicon and alcohols. mdpi.comAvoids the use of chlorine and generates less waste compared to traditional routes.

By integrating life cycle thinking, rigorous safety protocols, and the principles of green chemistry, the scientific community can work towards minimizing the environmental and health impacts associated with this compound and related compounds.

Conclusion and Future Outlook in Isopropyldimethylchlorosilane Research

Summary of Key Academic Contributions

The principal academic contribution of Isopropyldimethylchlorosilane lies in its role as a versatile protecting group for hydroxyl functionalities, forming isopropyldimethylsilyl (DMIPS) ethers. Silyl (B83357) ethers are widely utilized in multi-step organic synthesis due to their ease of installation, stability under a range of reaction conditions, and selective removal. wikipedia.orgjocpr.com The DMIPS group occupies a specific niche within the extensive family of silyl protecting groups, which vary in steric bulk and reactivity. harvard.edugelest.com

The stability of silyl ethers is a critical factor in their application, and this is influenced by the substituents on the silicon atom. Generally, the stability of silyl ethers towards acidic conditions increases with the steric bulk of the alkyl groups on the silicon. The relative stability often follows the trend: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). wikipedia.org The isopropyldimethylsilyl group offers a moderate level of steric hindrance, rendering it more stable than the smaller silyl ethers like TMS and TES, but more readily cleaved than the bulkier TBS, TIPS, and TBDPS groups. This intermediate stability allows for selective protection and deprotection strategies in the synthesis of complex molecules bearing multiple hydroxyl groups. nih.gov

A significant area where this compound has found application is in carbohydrate chemistry. The synthesis of oligosaccharides often requires a series of protection and deprotection steps, and the nuanced reactivity of different silyl ethers is crucial for success. nih.gov The presence of multiple hydroxyl groups with varying steric and electronic environments in monosaccharide units necessitates a diverse palette of protecting groups with orthogonal stability. The DMIPS group, with its specific reactivity profile, contributes to the strategic differentiation of these hydroxyls. nih.gov

Similarly, in nucleoside chemistry, the selective protection of the hydroxyl groups of the ribose or deoxyribose sugar moiety is essential for the synthesis of modified nucleosides for therapeutic or diagnostic applications. The strategic placement of protecting groups like DMIPS allows for specific modifications at other positions of the nucleoside.

The following interactive table provides a comparative overview of commonly used silyl protecting groups, highlighting the relative position of the DMIPS group.

Silyl GroupAbbreviationCommon ReagentRelative Acid StabilityRelative Base StabilityKey Features
Trimethylsilyl (B98337)TMSTrimethylchlorosilane11Readily cleaved, often used for derivatization.
TriethylsilylTESTriethylchlorosilane6410-100More stable than TMS.
IsopropyldimethylsilylDMIPSThis compoundIntermediateIntermediateOffers stability between TES and TBS.
tert-ButyldimethylsilylTBS/TBDMStert-Butyldimethylchlorosilane20,00020,000Widely used, robust protecting group.
TriisopropylsilylTIPSTriisopropylchlorosilane700,000100,000Very bulky, highly stable to base.
tert-ButyldiphenylsilylTBDPStert-Butyldiphenylchlorosilane5,000,00020,000Very stable to acid, UV active.

Note: Relative stability values are approximate and can vary with substrate and reaction conditions. wikipedia.org

Emerging Research Areas and Unexplored Potentials

The future of this compound research is likely to be influenced by broader trends in organosilicon chemistry and the demand for more sophisticated synthetic methodologies. longdom.org

One significant emerging area is the development of novel catalytic methods for silylation and desilylation. While traditional methods often rely on stoichiometric amounts of reagents, the development of catalytic processes can improve efficiency and reduce waste, aligning with the principles of green chemistry. researchgate.net Research into new catalysts that can selectively install or remove the DMIPS group in the presence of other silyl ethers could further enhance its utility in complex synthesis.

The unique properties of organosilicon compounds are also being increasingly explored in materials science. longdom.orgwiley-vch.de While polydimethylsiloxane (B3030410) (PDMS) is the most well-known silicon-based polymer, the incorporation of different alkyl and aryl groups on the silicon atom can fine-tune the properties of these materials. openpr.com this compound could serve as a monomer or a surface modification agent for the synthesis of specialized silicones with tailored thermal, mechanical, or optical properties. For instance, the modification of polymer surfaces with silylating agents can alter their hydrophobicity, adhesion, and biocompatibility. wiley-vch.de

In the realm of medicinal chemistry, the incorporation of silicon into drug molecules is an area of growing interest. nih.gov The replacement of a carbon atom with a silicon atom (a "sila-substitution") can modulate the metabolic stability, lipophilicity, and biological activity of a compound. While this compound is primarily used as a protecting group, its derivatives could be investigated as building blocks for the synthesis of novel sila-drugs.

Furthermore, the development of photocleavable protecting groups is a significant trend in organic synthesis. google.com While there are no widespread reports of a photocleavable protecting group directly derived from this compound, the principles used in the design of other light-sensitive silyl ethers could potentially be applied to create novel DMIPS-based photolabile protecting groups. This would offer a mild and orthogonal method for deprotection, which is highly desirable in the synthesis of sensitive biomolecules.

Interdisciplinary Collaboration and Translational Research Opportunities

The potential applications of this compound and its derivatives extend beyond the traditional confines of academic organic synthesis, presenting opportunities for interdisciplinary collaboration and translational research.

Materials Science and Engineering: Collaboration between organic chemists and materials scientists could lead to the development of novel materials with tailored surface properties. For example, this compound could be used to functionalize silica (B1680970) or other inorganic substrates to create new stationary phases for chromatography, or to modify the surfaces of medical implants to improve their biocompatibility. wiley-vch.de The synthesis of block copolymers containing isopropyldimethylsiloxane units could also lead to new materials with unique self-assembly properties.

Analytical Chemistry: this compound can be used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net Derivatization is a technique used to modify analytes to improve their volatility, thermal stability, and chromatographic behavior. The reaction of polar analytes containing hydroxyl groups with this compound converts them into their more volatile silyl ethers, enabling their analysis by GC-MS. This application represents a direct translational use of the compound in analytical laboratories for quality control, environmental monitoring, and clinical diagnostics.

Pharmaceutical Process Development: In the pharmaceutical industry, the development of robust and scalable synthetic routes is crucial. Protecting group chemistry plays a vital role in this process. jocpr.com The specific stability and reactivity profile of the DMIPS group could be advantageous in the large-scale synthesis of active pharmaceutical ingredients (APIs). Collaboration between academic researchers and process chemists in the pharmaceutical industry could lead to the optimization of synthetic routes that leverage the unique properties of this compound, potentially improving yields and reducing manufacturing costs.

Bioorganic and Medicinal Chemistry: The development of new drug delivery systems is a highly interdisciplinary field. Organosilicon compounds are being explored for their potential in this area. longdom.org For instance, silica nanoparticles are being investigated as carriers for targeted drug delivery. The surface of these nanoparticles can be functionalized with organosilanes to control their properties and loading capacity. This compound could be a useful tool in this context, allowing for the fine-tuning of the surface chemistry of such delivery vehicles.

Q & A

Q. What are the established synthetic routes for isopropyldimethylchlorosilane, and how can reaction conditions be optimized for academic-scale preparation?

The most efficient method involves reacting isopropylmagnesium chloride with dimethyldichlorosilane in tetrahydrofuran (THF) under inert conditions. This route avoids complex intramolecular rearrangements and yields higher purity compared to alternative methods using isopropylmagnesium bromide . Key optimization parameters include maintaining a temperature of 0–5°C during Grignard reagent addition, ensuring stoichiometric equivalence, and using anhydrous solvents to minimize hydrolysis. Post-synthesis purification via fractional distillation (boiling point: ~109°C at 760 mmHg) is critical to isolate the product from unreacted silanes .

Q. How should researchers characterize this compound to confirm its structural integrity and purity?

A multi-technique approach is recommended:

  • NMR Spectroscopy : 1^1H NMR should show characteristic signals for dimethyl groups (δ 0.2–0.4 ppm) and isopropyl protons (δ 1.1–1.3 ppm). 29^{29}Si NMR typically exhibits a peak near δ 20–25 ppm for the chlorosilane group.
  • Gas Chromatography (GC) : Use a non-polar column (e.g., DB-5) to assess purity (>90% by GC area%) and detect volatile byproducts like hexamethyldisiloxane.
  • Elemental Analysis : Verify %C, %H, and %Cl against theoretical values (C: 44.01%, H: 9.58%, Cl: 25.94%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its moisture sensitivity (hydrolysis releases HCl) and flammability (flash point: 15°C), strict precautions are required:

  • Use inert atmosphere gloveboxes or Schlenk lines for synthesis and storage.
  • Equip labs with HCl gas scrubbers and ensure immediate access to neutralizing agents (e.g., sodium bicarbonate).
  • Personal protective equipment (PPE) must include chemical-resistant gloves, face shields, and flame-retardant lab coats .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in silylation reactions?

Discrepancies in literature often arise from trace moisture levels or solvent polarity effects. To address this:

  • Conduct kinetic studies under controlled humidity (e.g., using molecular sieves) to quantify hydrolysis rates.
  • Compare reactivity in polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents using model substrates like alcohols or amines.
  • Apply the Eyring equation to correlate activation parameters (ΔH‡, ΔS‡) with solvent dielectric constants, as silane electrophilicity is highly solvent-dependent .

Q. What computational methods are effective for predicting the steric and electronic properties of this compound in catalyst design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

  • Steric parameters : Tolman cone angle (~132° for the isopropyldimethylsilyl group).
  • Electrophilicity : Natural Bond Orbital (NBO) analysis of the Si-Cl bond polarization. Validate computational results experimentally by correlating calculated Lewis acidity (via Gutmann-Beckett method) with catalytic activity in benchmark reactions like hydrosilylation .

Q. How do isotopic labeling studies (2^{2}2H, 13^{13}13C) enhance mechanistic understanding of this compound in surface functionalization?

Isotopic tracing reveals:

  • Surface binding kinetics : Use 13^{13}C-labeled silanes with in situ ATR-FTIR to track monolayer formation rates on oxide substrates.
  • Hydrolysis pathways : 2^2H-labeling in the isopropyl group combined with GC-MS can distinguish between associative vs. dissociative hydrolysis mechanisms. Such studies require ultra-high-vacuum systems to minimize contamination during SAM (self-assembled monolayer) formation .

Methodological Guidance

Q. What experimental design principles ensure reproducibility in silane-mediated coupling reactions using this compound?

  • Control experiments : Include (a) a "no silane" control to rule out non-catalytic pathways, and (b) a competing silane (e.g., trimethylchlorosilane) to assess steric effects.
  • Data normalization : Express reaction yields relative to internal standards (e.g., dodecane for GC) to account for volatilization losses.
  • Error analysis : Report triplicate runs with standard deviations and perform Grubbs’ test to exclude outliers .

Q. How should researchers document synthetic procedures involving this compound to meet journal standards?

Follow ICMJE and ACS guidelines:

  • Full experimental details : Specify silane/grignard reagent ratios, syringe pump addition rates (mL/min), and distillation parameters (pressure, head temperature).
  • Hazard disclosure : Clearly state risks of HCl generation and flammability in the "Safety" section.
  • Data availability : Deposit raw NMR spectra in repositories like ChemRxiv or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.